7-氟萘-1-甲醛

描述

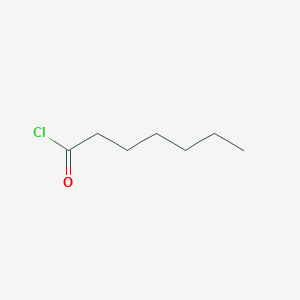

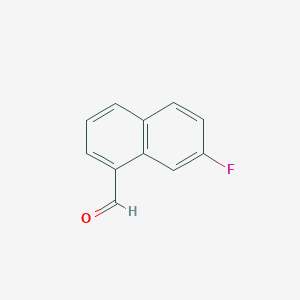

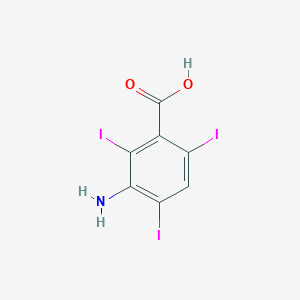

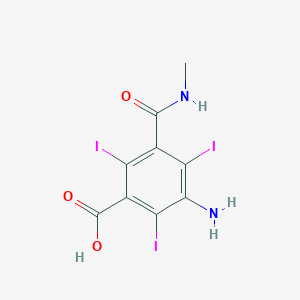

7-Fluoronaphthalene-1-carbaldehyde belongs to the broader class of naphthalene derivatives characterized by the presence of a fluoro group and an aldehyde functional group. These compounds are of significant interest due to their potential applications in diverse fields ranging from material science to pharmaceuticals. The specific introduction of a fluoro group can significantly alter the chemical and physical properties of naphthalene derivatives, affecting their reactivity, electronic structure, and photophysical properties.

Synthesis Analysis

Although direct synthesis information on 7-Fluoronaphthalene-1-carbaldehyde is not available, related works on halonaphthalene-1-carbaldehydes provide a basis for understanding potential synthetic routes. The synthesis of these compounds often involves strategic functionalization of the naphthalene core, employing methods such as halogenation followed by subsequent aldehyde group introduction. A versatile approach is seen in the synthesis of similar compounds where halogenated naphthalenes are used as starting materials to introduce various functional groups through reactions like the Suzuki coupling (Herrera et al., 2016).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is significantly influenced by the substituents attached to the naphthalene ring. Fluoro substitution, in particular, can affect the electron distribution and aromatic stability through inductive and mesomeric effects. Studies on similar compounds, such as hydroxynaphthalene-1-carbaldehydes, have shown that these molecules can exhibit interesting tautomeric behaviors and intramolecular interactions, which can be crucial for understanding the reactivity and stability of 7-Fluoronaphthalene-1-carbaldehyde (Alarcón et al., 1995).

Chemical Reactions and Properties

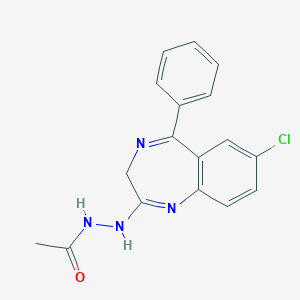

Naphthalene derivatives undergo a variety of chemical reactions, including but not limited to electrophilic aromatic substitution, nucleophilic addition, and condensation reactions. The presence of a fluoro group adjacent to the carbaldehyde function may influence the reactivity towards nucleophilic agents due to the electron-withdrawing effect of the fluorine atom. For instance, Schiff base formation involving carbaldehyde groups is a common reaction pathway for these compounds, leading to a wide array of derivatives with potential applications in coordination chemistry and as ligands in metal complexes (Maher, 2018).

Physical Properties Analysis

The introduction of a fluoro group in naphthalene derivatives typically affects their physical properties, such as boiling and melting points, solubility, and optical properties. These changes are attributed to the influence of fluorine on the overall molecular polarity and intermolecular interactions. While specific data on 7-Fluoronaphthalene-1-carbaldehyde is not readily available, insights can be gleaned from studies on similar fluorinated aromatic compounds, indicating that such modifications can enhance the material's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 7-Fluoronaphthalene-1-carbaldehyde, such as acidity, basicity, and reactivity, are expected to be distinctively influenced by the fluoro and aldehyde functional groups. The aldehyde group makes it a candidate for various organic reactions, including oxidation, reduction, and condensation, while the fluoro group alters its electronic properties, potentially affecting its reactivity patterns. Studies on related compounds have explored their reactivity in the context of forming complex structures and engaging in diverse chemical reactions, providing a framework for understanding the chemical behavior of fluorinated naphthalene derivatives (Somai Magar & Lee, 2013).

科学研究应用

在席夫碱和金属络合物中的用途

7-氟萘-1-甲醛是各种配位剂的前体。从类似化合物如2-羟基萘-1-甲醛衍生的席夫碱在开发商业上有用的化合物中发挥了重要作用。这些席夫碱在各种应用中被使用,包括形成荧光化学传感器,因为它们的芳香环高度官能化的特性 (Maher, 2018)。

合成中的多功能构建块

类似于7-氟萘-1-甲醛的化合物,如8-碘萘-1-甲醛,已被用作多功能构建块进行多样化合成。这些结构已经导致了一系列多环碳和杂环化合物的创建,覆盖了化学空间中未开发的区域 (Herrera et al., 2016)。

荧光试剂潜力

7-氟萘-1-甲醛和类似化合物如4-重氮甲基香豆素具有作为荧光试剂的潜力。这些化合物,特别是具有7-取代基的化合物,对将荧光团引入酸性物质中具有价值,表明它们在标记反应和荧光研究中的用途 (Ito & Maruyama, 1983)。

互变异构研究

类似于7-氟萘-1-甲醛的化合物被用于研究互变异构。例如,对结构类似的10-羟基菲-9-甲醛的研究有助于理解芳香α-羟基甲醛苯胺类的互变异构,突显了它们在酮-烯胺互变异构形式中的作用 (Alarcón et al., 1995)。

荧光探针开发

7-氟萘-1-甲醛和类似化合物已被用于开发用于检测次氯酸根等离子的荧光探针。这些探针可以发生化学转化,导致发射强度增强,表明它们在离子识别和基于荧光的传感中的潜力 (Algi, 2016)。

代谢研究

类似化合物,如1-氟萘,已被研究其在库氏真菌等生物体内的代谢,表明了对了解氟代萘的代谢途径的科学兴趣,这可能对环境和制药研究产生影响 (Cerniglia et al., 1984)。

属性

IUPAC Name |

7-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGYEULFRLZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517960 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoronaphthalene-1-carbaldehyde | |

CAS RN |

82128-59-4 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

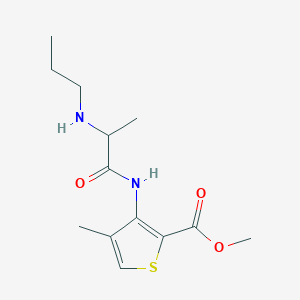

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

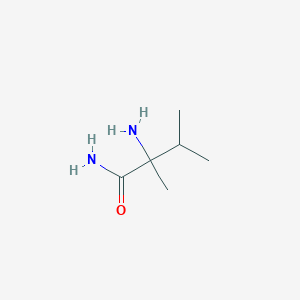

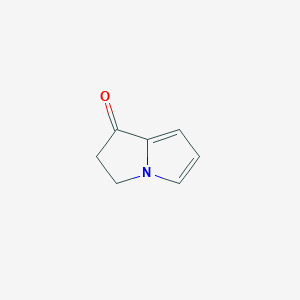

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

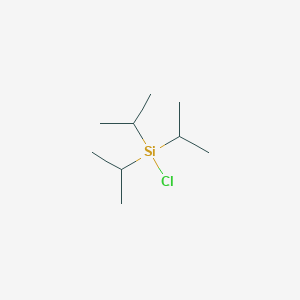

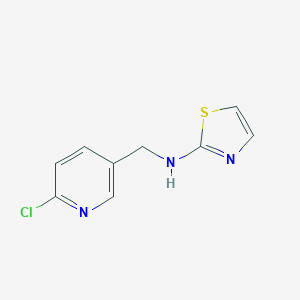

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)